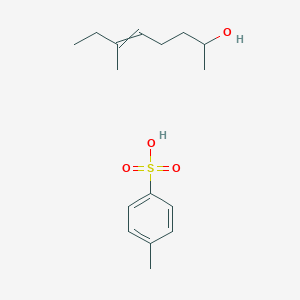
4-Methylbenzenesulfonic acid;6-methyloct-5-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzenesulfonic acid;6-methyloct-5-en-2-ol is a compound that combines the properties of both 4-methylbenzenesulfonic acid and 6-methyloct-5-en-2-ol. 4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is a white crystalline solid that is widely used as a catalyst in organic synthesis. 6-Methyloct-5-en-2-ol is an alcohol with a double bond, which can be used in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methylbenzenesulfonic Acid: This compound can be synthesized by sulfonation of toluene with sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete sulfonation.
6-Methyloct-5-en-2-ol: This compound can be synthesized through the hydroboration-oxidation of 6-methyloct-5-yne. The reaction involves the addition of borane to the alkyne, followed by oxidation with hydrogen peroxide.
Industrial Production Methods
4-Methylbenzenesulfonic Acid: Industrially, this compound is produced by the sulfonation of toluene using oleum or sulfur trioxide. The process is highly efficient and yields a high-purity product.
6-Methyloct-5-en-2-ol: Industrial production involves the catalytic hydrogenation of 6-methyloct-5-yne using a palladium catalyst. This method is preferred due to its high yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 4-Methylbenzenesulfonic acid can undergo oxidation to form sulfonic acid derivatives. 6-Methyloct-5-en-2-ol can be oxidized to form ketones or aldehydes.
Reduction: 4-Methylbenzenesulfonic acid can be reduced to form toluene. 6-Methyloct-5-en-2-ol can be reduced to form saturated alcohols.
Substitution: Both compounds can undergo substitution reactions. For example, 4-methylbenzenesulfonic acid can react with nucleophiles to form sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: Sulfonic acid derivatives and ketones or aldehydes.
Reduction: Toluene and saturated alcohols.
Substitution: Sulfonate esters and substituted alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
4-Methylbenzenesulfonic acid is widely used as a catalyst in organic synthesis, particularly in esterification and polymerization reactions. 6-Methyloct-5-en-2-ol is used as an intermediate in the synthesis of various organic compounds.
Biology
4-Methylbenzenesulfonic acid is used in the preparation of sulfonamide antibiotics
Medicine
4-Methylbenzenesulfonic acid is used in the synthesis of pharmaceuticals, including antihypertensive and antidiabetic drugs. 6-Methyloct-5-en-2-ol is being investigated for its potential use in drug delivery systems.
Industry
4-Methylbenzenesulfonic acid is used in the production of detergents and surfactants. 6-Methyloct-5-en-2-ol is used as a fragrance ingredient in the cosmetic industry.
Wirkmechanismus
4-Methylbenzenesulfonic acid acts as a strong acid catalyst, facilitating various chemical reactions by donating protons. It can activate electrophiles and stabilize carbocations, making it a versatile catalyst in organic synthesis. 6-Methyloct-5-en-2-ol can participate in hydrogen bonding and other interactions, making it useful in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic Acid: Similar to 4-methylbenzenesulfonic acid but lacks the methyl group.
Octanol: Similar to 6-methyloct-5-en-2-ol but lacks the double bond.
Uniqueness
4-Methylbenzenesulfonic acid is unique due to its strong acidity and ability to act as a catalyst in a wide range of reactions. 6-Methyloct-5-en-2-ol is unique due to its double bond, which allows it to participate in additional chemical reactions compared to saturated alcohols.
Eigenschaften
CAS-Nummer |
51079-84-6 |
|---|---|
Molekularformel |
C16H26O4S |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;6-methyloct-5-en-2-ol |
InChI |
InChI=1S/C9H18O.C7H8O3S/c1-4-8(2)6-5-7-9(3)10;1-6-2-4-7(5-3-6)11(8,9)10/h6,9-10H,4-5,7H2,1-3H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
QUELDZMVOFCJPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CCCC(C)O)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



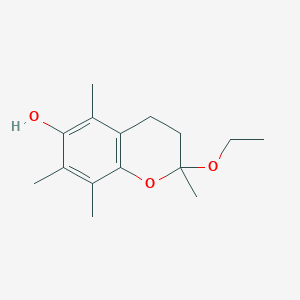

![O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate](/img/structure/B14656712.png)
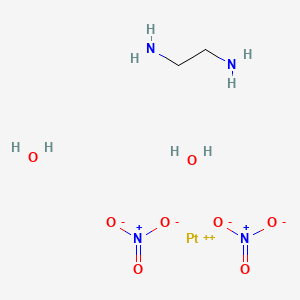

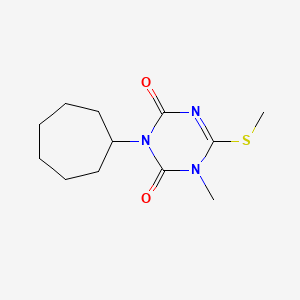
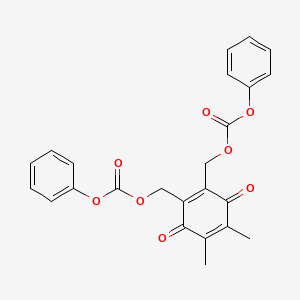
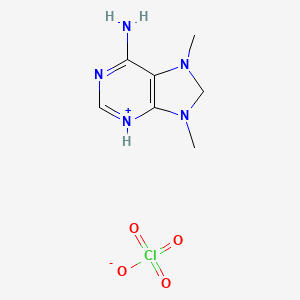
methanone](/img/structure/B14656768.png)
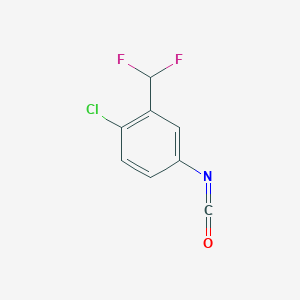

![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)-](/img/structure/B14656781.png)

